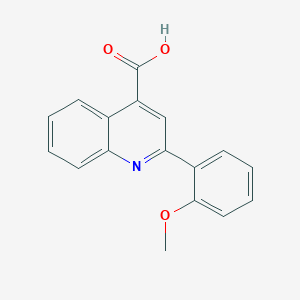

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid

Vue d'ensemble

Description

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with an enolisable ketone in the presence of an acid catalyst. For instance, the reaction between 2-aminoacetophenone and 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or nano ZnO have been explored to enhance efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

A significant application of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are crucial in regulating gene expression and have been implicated in cancer progression. The introduction of this compound into HDAC inhibitor design has shown promising results:

- Mechanism of Action : The compound acts by binding to the active site of HDAC enzymes, blocking substrate access and leading to increased acetylation of histones, which can reactivate silenced tumor suppressor genes .

- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit selective inhibition against specific HDAC classes, particularly HDAC3, which is associated with hematological malignancies. For instance, a derivative known as D28 has shown an IC50 value of 24.45 µM against HDAC3 without affecting other HDAC isoforms .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies:

- Cell Line Testing : In vitro assays using cancer cell lines such as K562 have indicated that certain derivatives can induce cell cycle arrest and apoptosis, contributing to their anticancer effects .

- Comparative Analysis : When compared with known HDAC inhibitors like SAHA (Suberoylanilide Hydroxamic Acid), the selected compounds demonstrated superior potency against hematologic cancers .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel quinoline derivatives with enhanced biological activities:

- Synthetic Pathways : Various synthetic routes have been developed to modify the core structure of this compound, leading to compounds with improved efficacy and selectivity against cancer cells .

- Structure-Activity Relationship (SAR) : A systematic SAR analysis has been conducted to identify key structural features that enhance the biological activity of these compounds, focusing on modifications to the carboxylic acid and methoxy groups .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2022) | HDAC Inhibition | Identified D28 as a selective HDAC3 inhibitor with significant anticancer activity against K562 cells. |

| Jiang et al. (2022) | Structure Analysis | Explored the binding interactions of methoxy-substituted quinoline derivatives with HDAC enzymes, highlighting their potential in cancer therapy. |

| Feng et al. (2020) | Synthesis Techniques | Developed novel synthetic methods for producing varied quinoline derivatives, demonstrating enhanced biological profiles compared to parent compounds. |

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid, particularly in its role as an HDAC inhibitor, involves binding to the active site of the enzyme and blocking its activity. This inhibition leads to an accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis in cancer cells . The compound’s structure, with multiple aromatic rings, allows for strong hydrophobic interactions with residues in the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features but different substituents.

4-Hydroxy-2-quinolinecarboxylic acid: A quinoline derivative with a hydroxyl group at the 4-position instead of a methoxy group.

Uniqueness

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing selective enzyme inhibitors and other bioactive molecules .

Activité Biologique

2-(2-Methoxyphenyl)quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline core, which is known for its significant role in various biological activities.

Antimicrobial Properties

Research indicates that derivatives of quinoline-4-carboxylic acids, including this compound, exhibit notable antimicrobial activity . Studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| This compound | E. coli | 16 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, the compound has been tested against several cancer cell lines, including K562 (chronic myeloid leukemia), showing promising results in inhibiting cell proliferation and inducing apoptosis. Notably, one study reported an IC50 value of approximately 24.45 µM against HDAC3, indicating its potential as a histone deacetylase inhibitor .

Mechanism of Action:

- Cell Cycle Arrest: Treatment with the compound resulted in a dose-dependent increase in the G2/M phase population of K562 cells, suggesting it may induce cell cycle arrest at this checkpoint.

- Apoptosis Induction: Flow cytometry analyses revealed that the compound significantly increased the proportion of apoptotic cells compared to controls .

Case Studies and Research Findings

- Inhibition of Histone Deacetylases (HDACs): A study focused on the synthesis of derivatives indicated that certain modifications to the quinoline structure enhanced HDAC inhibitory activity. The derivatives were shown to selectively inhibit HDAC3 without affecting other isoforms .

- Antileishmanial Activity: Another study highlighted the antileishmanial properties of related quinoline derivatives, suggesting a broader spectrum of activity against parasitic infections.

- Antifungal Activity: The compound has also been evaluated for antifungal properties, demonstrating efficacy against Candida albicans, with MIC values indicating significant antifungal potential .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-12(16)15-10-13(17(19)20)11-6-2-4-8-14(11)18-15/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESGWXLVLIYOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353782 | |

| Record name | 2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181048-49-7 | |

| Record name | 2-(2-Methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181048-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.